

# Application Note: Quantification of Paclitaxel (TXL) using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Tenofovir Exalidex*

Cat. No.: *B1681257*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Paclitaxel (TXL) is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its therapeutic efficacy is dependent on achieving specific plasma concentrations, making accurate and reliable quantification crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and widely adopted method for the determination of Paclitaxel in diverse biological and pharmaceutical matrices.[3][4]

This application note provides a comprehensive overview and detailed protocols for the quantification of Paclitaxel using a validated reverse-phase HPLC (RP-HPLC) method. The described method is suitable for determining Paclitaxel concentrations in biological samples like plasma and tissue homogenates, as well as in pharmaceutical dosage forms.[1][5]

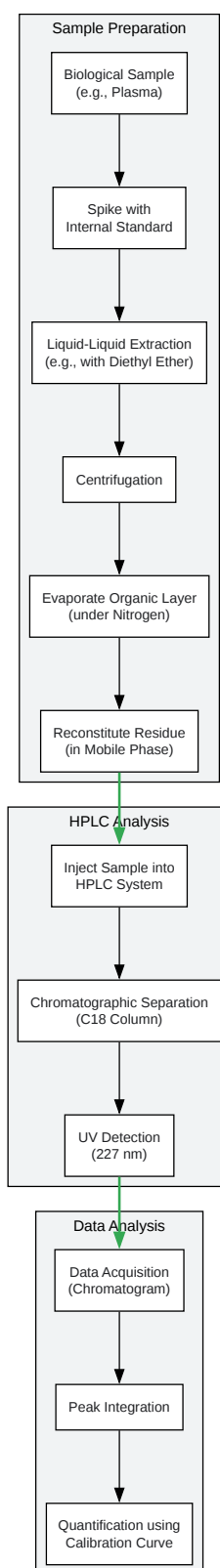
## Principle of the Method

The method is based on reverse-phase chromatography, where Paclitaxel is separated from endogenous components and other impurities on a non-polar stationary phase (e.g., C18 column). A polar mobile phase, typically a mixture of acetonitrile and an aqueous buffer, is used

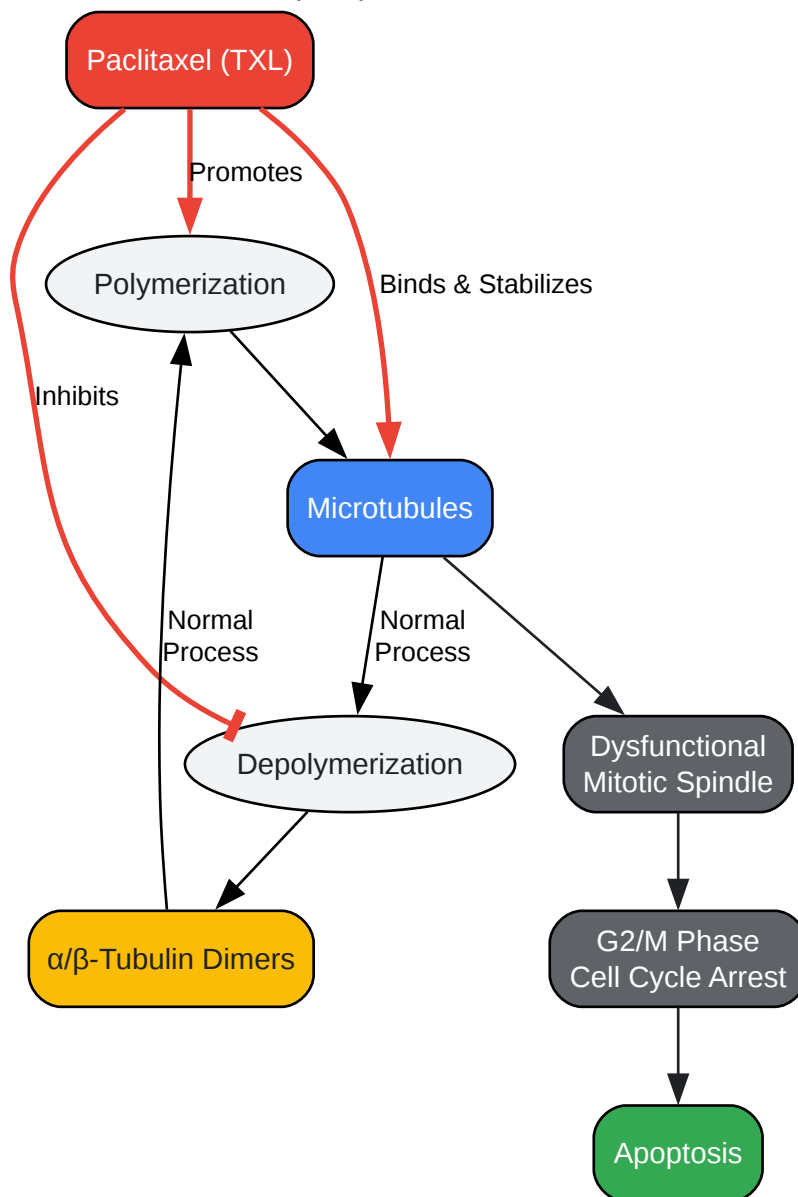
for elution.[1][6] Paclitaxel, being a relatively non-polar molecule, is retained on the column and then eluted by the organic component of the mobile phase. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength, commonly 227 nm or 230 nm, and comparing the peak area to that of a known concentration standard.[5][7]

## Experimental Workflow

The overall workflow for the quantification of Paclitaxel from a biological matrix involves sample preparation, chromatographic separation, and data analysis. The sample preparation step, typically involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is critical for removing interfering substances like proteins.[5]



## Paclitaxel (TXL) Mechanism of Action



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